![molecular formula C11H15NO2S B1380753 Amino[4-(isopropylsulfanyl)phenyl]acetic acid CAS No. 1367706-03-3](/img/structure/B1380753.png)

Amino[4-(isopropylsulfanyl)phenyl]acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

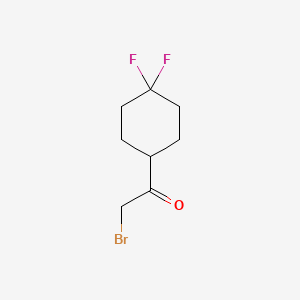

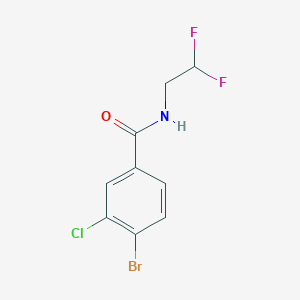

“Amino[4-(isopropylsulfanyl)phenyl]acetic acid” is a chemical compound with the molecular formula C11H15NO2S and a molecular weight of 225.3 . It is also known by its IUPAC name, 2-amino-2-(4-propan-2-ylsulfanylphenyl)acetic acid .

Molecular Structure Analysis

The molecular structure of “Amino[4-(isopropylsulfanyl)phenyl]acetic acid” can be represented by the canonical SMILES string: CC©SC1=CC=C(C=C1)C(C(=O)O)N . This indicates that the molecule contains an isopropylsulfanyl group attached to a phenyl ring, which is further connected to an acetic acid moiety via an amino group .Physical And Chemical Properties Analysis

“Amino[4-(isopropylsulfanyl)phenyl]acetic acid” has a molecular weight of 225.3 and a molecular formula of C11H15NO2S . It has a complexity of 213 and a topological polar surface area of 88.6Ų . The compound is canonicalized, with one covalently-bonded unit, four hydrogen bond acceptors, and two hydrogen bond donors .Applications De Recherche Scientifique

Enantioselective Liquid-Liquid Extraction

A study explored the multistage enantioselective liquid-liquid extraction (MELLE) of amino-(4-nitro-phenyl)-acetic acid enantiomers using a specific extractant. This process, investigated both experimentally and through modeling, aimed at optimizing the symmetrical separation of enantiomers, significant for industrial applications (Tang, Wen, Zhang, & Huang, 2014).

Synthesis and Anti-Oxidation Activities

Research focused on the synthesis of (3-Hydroxy-4-methoxy phenyl) acetic acid, derived from similar compounds, and its anti-oxidation activities were assessed using the DPPH radical scavenging method. This study highlights the environmental benefits of the synthesis method (Ren, 2004).

Novel Amino Acid Derived Heterocycles

In a different approach, the synthesis of novel amino acid-derived heterocycles was explored. Bicyclization of peptide acetals, leading to bridged structures and fused-ring analogues, was studied for the development of peptidomimetic scaffolds, demonstrating the versatility of amino acids in synthesizing complex molecular structures (Todd, Ndubaku, & Bartlett, 2002).

Synthesis of Amino Acid Derivatives

A study conducted by Fathalla (2015) involved the synthesis of amino acid derivatives linked to a specific molecular structure. This synthesis process, employing various methods, contributed to the understanding of amino acid flexibility in forming diverse compounds (Fathalla, 2015).

High-Performance Liquid Chromatography in Amino Acid Analysis

The application of high-performance liquid chromatography (HPLC) for amino acid analysis has been studied. This method adapted to determine free amino acids in biological samples including plasma and tissue homogenates, highlighting the significance of accurate, rapid analytical techniques in amino acid research (Fierabracci, Masiello, Novelli, & Bergamini, 1991).

Propriétés

IUPAC Name |

2-amino-2-(4-propan-2-ylsulfanylphenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2S/c1-7(2)15-9-5-3-8(4-6-9)10(12)11(13)14/h3-7,10H,12H2,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWKSUWUZCSCTDM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC=C(C=C1)C(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Amino[4-(isopropylsulfanyl)phenyl]acetic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]propanoic acid](/img/structure/B1380677.png)

![5-Amino-7-fluorobenzo[d]oxazol-2(3H)-one](/img/structure/B1380679.png)

![2-Benzyl-octahydro-pyrido[1,2-a]pyrazin-8-one](/img/structure/B1380681.png)

![3-Bromopyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B1380682.png)

![2-Bromo-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine](/img/structure/B1380683.png)

![1-[4-Bromo-3-(trifluoromethyl)phenyl]cyclopropan-1-ol](/img/structure/B1380685.png)

![3-{[(Furan-2-yl)methyl]amino}pyridine-4-carboxylic acid](/img/structure/B1380686.png)